4'-Demethyl-3,9-dihydroeucomin

Description

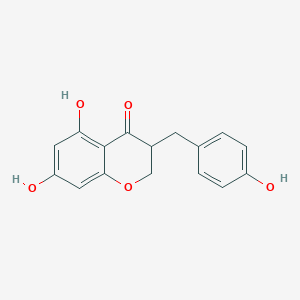

(-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone has been reported in Agave tequilana with data available.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-4,6-7,10,17-19H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIASLUPJXGTCKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(C=C(C=C2O1)O)O)CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101143264 | |

| Record name | 2,3-Dihydro-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

107585-77-3 | |

| Record name | 2,3-Dihydro-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107585-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

103 - 104 °C | |

| Record name | (-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling 4'-Demethyl-3,9-dihydroeucomin: A Technical Guide to its Natural Sourcing and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4'-Demethyl-3,9-dihydroeucomin (DMDHE), a homoisoflavonoid with significant potential in the food and pharmaceutical industries. This document details its primary natural source, comprehensive isolation protocols, and the underlying biological pathways it modulates.

Introduction

This compound (DMDHE) is a homoisoflavonoid that has recently garnered attention for its potent bitter-masking properties. Its ability to modulate taste perception, specifically by interacting with bitter taste receptors, opens avenues for its application in improving the palatability of functional foods, and oral pharmaceutical formulations. This guide serves as a comprehensive resource for researchers and drug development professionals interested in the natural sourcing and laboratory-scale isolation of this promising compound.

Natural Source

The primary and most well-documented natural source of this compound is the resin of Daemonorops draco , a palm species commonly known as "Dragon's Blood".[1][2] This resin, collected in the Yunnan province of China, has been the subject of recent studies leading to the identification and isolation of DMDHE.[1] While Daemonorops draco is the principal source, other potential plant sources of DMDHE have been reported in scientific literature, including Scilla scilloides and Ledebouria floribunda.

Isolation of this compound from Daemonorops draco Resin

The isolation of DMDHE from Daemonorops draco resin is a multi-step process involving initial extraction, solvent partitioning, and final purification by preparative chromatography. An activity-guided fractionation approach has been successfully employed to isolate this compound.[1][2]

Experimental Protocols

3.1.1. Preparation of the Crude Extract

-

Grinding: 300 g of the dried resin from Daemonorops draco is ground into a fine powder to increase the surface area for efficient extraction.[1]

-

Ethanol Extraction: The powdered resin is then extracted with 95% ethanol.[1]

-

Filtration and Concentration: The ethanolic extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to remove the ethanol, yielding a crude residue.[1]

3.1.2. Solvent Partitioning and Fractionation

-

Solubilization: The crude residue is solubilized in dichloromethane.[1]

-

Solid Phase Elution: The dichloromethane-soluble portion is loaded onto a solid-phase material.

-

Stepwise Elution: The material is consecutively eluted with n-hexane and ethyl acetate (B1210297) to yield different fractions.[1]

3.1.3. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The fractions obtained from the solvent partitioning are subjected to preparative RP-18 HPLC for the final purification of DMDHE.[1] While the specific, detailed protocol for the preparative HPLC of DMDHE from Daemonorops draco is not fully available in the public domain, a representative protocol for the separation of similar phenolic compounds from plant extracts is provided below. Researchers should optimize these parameters for their specific equipment and sample.

Representative Preparative RP-HPLC Protocol:

-

Column: C18, 250 x 20 mm, 5 µm particle size

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 20% to 80% B over 40 minutes.

-

Flow Rate: 15 mL/min

-

Detection: UV at 280 nm

-

Injection Volume: 5 mL of a 10 mg/mL solution of the active fraction dissolved in the initial mobile phase composition.

Fractions are collected based on the elution profile, and those containing the peak corresponding to DMDHE are pooled and concentrated.

Data Presentation

The following tables summarize the quantitative data available from the isolation and characterization of DMDHE.

Table 1: Quantitative Data for DMDHE in Fractions from Daemonorops draco Resin

| Fraction | DMDHE Content (CAD-area %) |

| IX | 9.4 |

| VI | 16.1 |

Data obtained from LC-HRMS/CAD/UV analysis.[1]

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₅ |

| Molecular Weight | 286.28 g/mol |

| Mass Spectrometry | [M – H]⁻ = 285.1026 m/z |

| NMR Spectroscopy | ¹H and ¹³C NMR data are consistent with the structure of this compound. |

Biological Activity and Signaling Pathway

This compound has been identified as a bitter-masking compound.[1][2] Its mechanism of action involves the modulation of bitter taste perception through interaction with the bitter taste receptor TAS2R14.[1]

TAS2R14 Signaling Pathway

The canonical signaling pathway for bitter taste receptors, including TAS2R14, involves a G-protein-coupled cascade. The binding of a ligand, such as a bitter compound, to TAS2R14 initiates a conformational change in the receptor, leading to the activation of the G-protein gustducin. Activated gustducin, in turn, stimulates phospholipase C-β2 (PLC-β2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ ultimately leads to neurotransmitter release and the perception of bitterness. The bitter-masking effect of DMDHE is reportedly due to its ability to reduce the cellular response mediated by TAS2R14.[1]

Visualizations

Experimental Workflow

References

Unveiling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of 4'-Demethyl-3,9-dihydroeucomin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of 4'-Demethyl-3,9-dihydroeucomin (DMDHE), a homoisoflavanone identified as a potent bitter-masking compound. This document details the isolation, purification, and synthetic protocols, alongside a thorough analysis of the spectroscopic data that defined its molecular structure. The information presented is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring homoisoflavanone isolated from the resin of Daemonorops draco.[1][2] Its significance lies in its demonstrated ability to mask bitter tastes, a property of considerable interest to the food, beverage, and pharmaceutical industries.[3][4] The precise characterization of its chemical structure is paramount for understanding its mechanism of action, ensuring quality control, and enabling synthetic production. This guide outlines the key experimental procedures and data that have led to the definitive elucidation of its structure.

Isolation and Purification

The isolation of this compound from its natural source involves a multi-step process combining extraction and chromatographic techniques. An activity-guided fractionation approach is employed to isolate the compound responsible for the bitter-masking effect.

Experimental Protocol: Isolation and Purification

-

Extraction: The resin of Daemonorops draco is ground and extracted with an organic solvent. The resulting extract is then subjected to further purification.

-

Preparative Reversed-Phase Chromatography: The crude extract is first separated using preparative reversed-phase (RP-18) high-performance liquid chromatography (HPLC). This step serves to fractionate the extract based on polarity.

-

Silica (B1680970) Gel Chromatography: The fractions exhibiting the highest bitter-masking activity are then further purified using silica gel column chromatography.

-

Final Purification: The final purification of this compound is achieved through trituration with hexane (B92381) and co-evaporation with food-grade ethanol (B145695), yielding a pure, off-white solid.[1]

Synthesis of this compound

Gram-scale synthesis of this compound has been performed to confirm its structure and to provide a scalable source of the pure compound.[1]

Experimental Protocol: Synthesis

The synthesis of this compound is accomplished through the hydrogenation of a chromen precursor.[1]

-

Reaction Setup: A mixture of the chromen precursor in methanol (B129727) is added to 10% Palladium on carbon (Pd/C) under an argon atmosphere.

-

Hydrogenation: The reaction mixture is degassed and charged with hydrogen gas. The reaction is then heated to 30°C and stirred under a hydrogen atmosphere for 12 hours.

-

Workup: The reaction mixture is filtered through Celite to remove the catalyst, and the filtrate is concentrated.

-

Purification: The residue is purified by silica gel column chromatography, followed by trituration with hexane and co-evaporation with ethanol to yield pure this compound.[1]

Spectroscopic Analysis and Structure Elucidation

The definitive structure of this compound was elucidated through a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry was used to determine the elemental composition of the molecule.

Experimental Protocol: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) was performed on an Acquity UPLC system coupled to a microTOFQII mass spectrometer. Mass spectra were acquired in both positive and negative electrospray ionization (ESI) modes over a scan range of 50–1600 Da.[1]

| Parameter | Value | Reference |

| Ionization Mode | ESI- | [1] |

| Measured m/z | 285.1026 | [1] |

| Molecular Formula | C₁₆H₁₃O₅⁻ | [1] |

| Calculated Mass | 285.0768 | |

| Inferred Neutral Formula | C₁₆H₁₄O₅ | |

| Inferred Neutral Mass | 286.0841 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms within the molecule.

Experimental Protocol: ¹H, ¹³C, COSY, HSQC, and HMBC spectra were recorded on a Bruker Avance-III 600 MHz or a Bruker Avance-III 400 MHz spectrometer. Spectra were recorded in DMSO-d₆ and referenced to tetramethylsilane (B1202638) (TMS).[3]

Note: The detailed ¹H and ¹³C NMR spectral data for this compound are provided in the supplementary information of the cited reference.[3] The following tables are representative of the data presentation.

¹H NMR Data (DMSO-d₆)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data sourced from[3] |

¹³C NMR Data (DMSO-d₆)

| Position | Chemical Shift (δ) ppm |

| Data sourced from[3] |

The analysis of the ¹H and ¹³C NMR spectra, in conjunction with the correlation data from the 2D NMR experiments (COSY, HSQC, and HMBC), allowed for the unambiguous assignment of all proton and carbon signals, confirming the homoisoflavanone skeleton and the substitution pattern.

Confirmed Chemical Structure

Based on the comprehensive analysis of the spectroscopic data, the chemical structure of this compound was definitively established.

This comprehensive analysis provides a solid foundation for further research into the biological activities and potential applications of this interesting natural product.

References

Spectroscopic Analysis of 4'-Demethyl-3,9-dihydroeucomin: A Technical Guide to its NMR Profile

For Immediate Release

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 4'-Demethyl-3,9-dihydroeucomin, a homoisoflavanone identified as a potent bitter-masking compound. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a centralized resource for the compound's structural elucidation through NMR.

Introduction to this compound

This compound is a homoisoflavanone recently characterized for its significant bitter-masking properties.[1] Found in the resin of Daemonorops draco, this compound has garnered interest for its potential applications in the food and pharmaceutical industries.[1] Accurate structural confirmation and quality control of this compound rely heavily on detailed spectroscopic analysis, particularly NMR.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, recorded in DMSO-d6. The data is compiled from the comprehensive analysis reported in the identification of this compound.[1]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, and coupling constants (J) are given in Hertz (Hz).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.17 | s | 5-OH | |

| 10.78 | s | 7-OH | |

| 9.25 | s | 4'-OH | |

| 7.03-7.00 | m | H-2', H-6' | |

| 6.70-6.68 | m | H-3', H-5' | |

| 5.88 | d | 2.2 | H-6 |

| 5.86 | d | 2.1 | H-8 |

| 4.25 | dd | 11.4, 4.5 | H-2a |

| 4.07 | dd | 11.4, 8.1 | H-2b |

| 3.00 | dd | 13.9, 5.0 | H-9a |

| 2.95 | dddd | 9.5, 8.1, 5.0, 4.5 | H-3 |

| 2.58 | dd | 13.9, 9.5 | H-9b |

Data sourced from the analysis of this compound in DMSO-d6 at 600 MHz.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts (δ) are reported in ppm.

| Chemical Shift (δ) ppm | Assignment |

| 197.8 | C-4 |

| 166.6 | C-7 |

| 163.8 | C-5 |

| 162.8 | C-8a |

| 155.9 | C-4' |

| 129.9 (2C) | C-2', C-6' |

| 128.0 | C-1' |

| 115.3 (2C) | C-3', C-5' |

| 101.3 | C-4a |

| 95.9 | C-6 |

| 94.7 | C-8 |

| 68.9 | C-2 |

| 45.6 | C-3 |

| 31.2 | C-9 |

Data sourced from the analysis of this compound in DMSO-d6 at 151 MHz.[1]

Experimental Protocols

The following is a representative methodology for the NMR analysis of this compound, based on standard practices for flavonoid and homoisoflavanone characterization.

1. Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

-

The solution is transferred to a 5 mm NMR tube.

2. NMR Data Acquisition:

-

NMR spectra are acquired on a high-field NMR spectrometer, such as a Bruker Avance 600 MHz instrument.

-

The probe temperature is maintained at 298 K.

-

The following experiments are performed:

-

¹H NMR: A standard single-pulse experiment is used to acquire the proton spectrum.

-

¹³C NMR: A proton-decoupled experiment is performed to obtain the carbon spectrum.

-

2D COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-spin couplings, revealing adjacent protons.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, aiding in the assignment of protonated carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

-

3. Data Processing and Analysis:

-

The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin).

-

Processing steps include Fourier transformation, phase correction, and baseline correction.

-

Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δH 2.50 ppm, δC 39.52 ppm).

-

The multiplicity, coupling constants, and integrals of the ¹H NMR signals are determined.

-

The chemical shifts of the ¹³C NMR signals are determined.

-

The correlation peaks in the 2D spectra are analyzed to establish the connectivity of the molecular structure and assign all proton and carbon signals.

Visualizations

The following diagrams illustrate the general workflow for NMR analysis and the logical relationships in structural elucidation.

References

A Technical Guide to the Physicochemical Properties of Homoisoflavanones: Focus on 5,7-dihydroxy-3-(3',4'-dimethoxybenzyl)-4-chromanone (DMDHE)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of homoisoflavanones, with a specific focus on 5,7-dihydroxy-3-(3',4'-dimethoxybenzyl)-4-chromanone (DMDHE). Due to the limited availability of experimental data for DMDHE, this guide incorporates data from structurally similar homoisoflavanones to provide a comparative analysis. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and drug discovery.

Physicochemical Properties of Homoisoflavanones

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Properties such as solubility, lipophilicity, and melting point influence a drug's absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key physicochemical data for DMDHE and related homoisoflavanones. It is important to note that where experimental data for DMDHE is unavailable, predicted values or data from close structural analogs are provided as a reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | logP | Water Solubility (g/L) | Data Type |

| DMDHE (5,7-dihydroxy-3-(3',4'-dimethoxybenzyl)-4-chromanone) | C18H18O6 | 330.33 | Not Reported | Not Reported | Not Reported | - |

| 5,7-Dihydroxy-3-(3'-hydroxy-4'-methoxybenzyl)-4-chromanone | C17H16O6 | 316.31 | 140-142[1][2] | 2.67[1] | 0.076[1] | Experimental (Melting Point), Predicted (logP, Solubility)[1] |

| (-)-5,7-Dihydroxy-3-(4'-hydroxybenzyl)-4-chromanone | C16H14O5 | 286.28 | 103-104[3][4] | Not Reported | Not Reported | Experimental[3][4] |

| 5,8-Dihydroxy-3-(4'-hydroxybenzyl)-7-methoxy-4-chromanone | C17H16O6 | 316.31 | 172-174[5] | Not Reported | 0.085 (Predicted) | Experimental (Melting Point), Predicted (Solubility) |

| 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone | C18H18O6 | 330.33 | Not Reported | 2.77 (Predicted) | 0.045 (Predicted) | Predicted[6] |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is essential for drug development. This section outlines the detailed methodologies for key experiments used to characterize homoisoflavanones.

Synthesis of Homoisoflavanones

The synthesis of homoisoflavanones like DMDHE can be achieved through multi-step reactions. A general synthetic route involves the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) to form a chalcone, followed by subsequent cyclization and reduction steps.[3]

Workflow for Homoisoflavanone Synthesis

Determination of Melting Point

The melting point is a crucial indicator of purity and is typically determined using a melting point apparatus or by Differential Scanning Calorimetry (DSC).

-

Protocol using Melting Point Apparatus:

-

A small, dry sample of the crystalline homoisoflavanone is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

-

-

Protocol using Differential Scanning Calorimetry (DSC):

-

A small, accurately weighed sample (1-5 mg) of the homoisoflavanone is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a DSC instrument under a nitrogen atmosphere.

-

The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak temperature of the endothermic melting transition.

-

Determination of Lipophilicity (logP)

The partition coefficient (logP) between n-octanol and water is a key measure of a compound's lipophilicity. The shake-flask method followed by HPLC analysis is a common technique.

-

Shake-Flask Protocol:

-

Prepare a stock solution of the homoisoflavanone in a suitable solvent (e.g., methanol).

-

Prepare a biphasic system of n-octanol and water (or a buffer of physiological pH, e.g., pH 7.4), mutually saturated by pre-mixing and separating the two phases.

-

Add a small aliquot of the stock solution to a known volume of the n-octanol/water mixture.

-

The mixture is shaken vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

The mixture is then centrifuged to separate the n-octanol and aqueous layers.

-

The concentration of the homoisoflavanone in each phase is determined by High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Shake-Flask Protocol:

-

An excess amount of the solid homoisoflavanone is added to a known volume of water or a relevant aqueous buffer.

-

The suspension is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

The saturated solution is then filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

The concentration of the dissolved homoisoflavanone in the filtrate is quantified using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Spectroscopic Characterization

Structural elucidation and confirmation are performed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number of different types of protons and their chemical environments. Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and analyzed in an NMR spectrometer.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, aiding in the complete structural assignment.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the confirmation of its elemental composition. Techniques such as Electrospray Ionization (ESI) are commonly employed.

-

Biological Activity and Signaling Pathways

Homoisoflavanones have garnered significant interest due to their diverse biological activities, including anti-inflammatory and anticancer properties. While the specific molecular mechanisms of DMDHE are not extensively documented, studies on related flavonoids suggest that their effects are often mediated through the modulation of key cellular signaling pathways.

Hypothesized Anti-Inflammatory and Anticancer Signaling of DMDHE

Based on the known activities of structurally similar flavonoids, a plausible mechanism of action for DMDHE involves the modulation of the NF-κB, MAPK, and PI3K/Akt signaling pathways. These pathways are central to the regulation of inflammation, cell proliferation, survival, and apoptosis.

Hypothesized Signaling Pathway of DMDHE

This diagram illustrates that pro-inflammatory stimuli and growth factors can activate the NF-κB, MAPK, and PI3K/Akt pathways, leading to inflammation and cell proliferation. DMDHE is hypothesized to inhibit key components of these cascades, such as IKK, MAPKK, and Akt, thereby reducing inflammation, inhibiting cell proliferation, and potentially promoting apoptosis. It is crucial to emphasize that this is a proposed mechanism based on the activity of related compounds, and further experimental validation is required to confirm the direct effects of DMDHE on these signaling molecules.

References

- 1. Showing Compound 5,7-Dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-4-chromanone (FDB016542) - FooDB [foodb.ca]

- 2. 3-(3-Hydroxy-4-methoxybenzyl)-5,7-dihydroxychroman-4-one | C17H16O6 | CID 404571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. Showing Compound (-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone (FDB017806) - FooDB [foodb.ca]

- 5. Showing Compound 5,8-Dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone (FDB016262) - FooDB [foodb.ca]

- 6. Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264) - FooDB [foodb.ca]

Unveiling the Bioactivity of 4'-Demethyl-3,9-dihydroeucomin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 4'-Demethyl-3,9-dihydroeucomin (DMDHE), a homoisoflavanone isolated from the resin of Daemonorops draco, commonly known as "dragon's blood." While the crude resin has traditional applications suggesting anti-inflammatory or anticancerogenic effects, current scientific literature on the isolated compound, DMDHE, has primarily focused on its significant bitter-masking properties.[1] This document details the experimental protocols and quantitative data from these studies and outlines the known signaling pathways involved.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the biological screening of this compound and its source extract.

Table 1: In Vivo Sensory Evaluation of Bitter-Masking Effect

| Test Substance | Concentration | Bitter Agent | Reduction in Perceived Bitterness (%) |

| D. draco Resin Extract (DD) | 500 ppm | Quinine (B1679958) (10 ppm) | 29.6 ± 6.30 |

| This compound (DMDHE) | Not Specified | Quinine | 14.8 ± 5.00 |

Table 2: In Vitro Evaluation of Bitter-Masking Effect in HGT-1 Cells

| Test Substance | Concentration | Bitter Agent | Effect on Proton Secretion |

| D. draco Resin Extract (DD) | 100 ppm | Quinine (10 ppm) | -53.5% (amelioration of quinine-evoked increase) |

| This compound (DMDHE) on TAS2R14 Knockout Cells | 100 ppm | Quinine (10 ppm) | 40.4 ± 9.32% reduction in bitter-masking effect compared to wild-type cells |

Experimental Protocols

In Vivo Sensory Evaluation: Paired Comparison Sensory Test

This protocol is designed to assess the bitter-masking potential of a test compound through human sensory panels.

Objective: To quantify the reduction in perceived bitterness of a known bitter agent when combined with the test compound.

Methodology:

-

Panelist Training: A panel of trained assessors is selected. They are familiarized with the bitterness intensity scale and the specific bitter taste of the reference compound (e.g., quinine).

-

Sample Preparation:

-

Test Procedure:

-

A paired comparison test is conducted. Panelists are presented with both samples (quinine alone and quinine with the test compound).[1]

-

Panelists are instructed to taste each sample and rate its bitterness intensity on a predefined scale.

-

The order of sample presentation is randomized to avoid bias.

-

-

Data Analysis: The bitterness ratings for both samples are collected and statistically analyzed. The percentage reduction in perceived bitterness is calculated to determine the bitter-masking efficacy of the test compound.[1]

In Vitro Cellular Bitter Response Assay

This assay provides a cellular-level assessment of bitter taste modulation by measuring changes in proton secretion in a human cell line.

Objective: To determine if a test compound can inhibit the cellular response to a bitter agonist, indicating a bitter-masking effect.

Cell Line: Human gastric tumor cell line (HGT-1), which expresses bitter taste receptors (TAS2Rs).[1]

Methodology:

-

Cell Culture and Seeding:

-

HGT-1 cells are cultured under standard conditions.

-

Cells are seeded into a 96-well plate at a density of 100,000 cells per well and incubated for 24 hours.[2]

-

-

Fluorescent Dye Loading: Cells are stained with a pH-sensitive fluorescent dye (e.g., 3 µM SNARF-1-AM) for 30 minutes. This dye allows for the measurement of intracellular pH (pHi).[2]

-

Compound Treatment:

-

Measurement of Intracellular pH:

-

The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths for the dye used.

-

Changes in fluorescence correspond to changes in intracellular pH, which are indicative of proton secretion. Activation of TAS2Rs by a bitter compound leads to an increase in proton secretion and a subsequent decrease in intracellular proton concentration.[1]

-

-

Data Analysis: The change in intracellular proton concentration is calculated. A reduction in the bitter agent-induced proton secretion by the test compound indicates a bitter-masking effect at the cellular level.[1]

CRISPR-Cas9 Knockout for Mechanistic Studies

This protocol is used to investigate the involvement of a specific bitter taste receptor in the observed bitter-masking effect.

Objective: To confirm the role of a specific TAS2R (e.g., TAS2R14) in the bitter-masking activity of the test compound.

Methodology:

-

gRNA Design and Cloning: Guide RNAs (gRNAs) targeting the gene of interest (e.g., TAS2R14) are designed and cloned into a suitable CRISPR-Cas9 vector.

-

Transfection: The HGT-1 cells are transfected with the CRISPR-Cas9 vector containing the specific gRNA.

-

Selection and Validation: Transfected cells are selected (e.g., using an antibiotic resistance marker), and single-cell clones are isolated. The knockout of the target gene is validated by sequencing and/or Western blot analysis.

-

Functional Assay: The knockout cell line (e.g., HGT-1 TAS2R14ko) and the wild-type (wt) cells are then used in the in vitro cellular bitter response assay as described above.[1]

-

Data Analysis: The bitter-masking effect of the test compound on the bitter agent is compared between the knockout and wild-type cells. A significant reduction in the masking effect in the knockout cells confirms the involvement of the targeted receptor.[1]

Visualizations: Signaling Pathways and Workflows

Caption: Activity-guided workflow for the identification of DMDHE.

References

Unveiling the Bitter-Masking Potential of 4'-Demethyl-3,9-dihydroeucomin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and characterization of 4'-Demethyl-3,9-dihydroeucomin (DMDHE) as a novel bitter-masking agent. Sourced from the resin of Daemonorops draco, also known as "Dragon's Blood," this homoisoflavanone presents a promising natural alternative for improving the palatability of pharmaceuticals and food products. This document details the quantitative data supporting its efficacy, the experimental protocols for its identification and evaluation, and the underlying molecular mechanisms of its action.

Executive Summary

The quest for effective, natural bitter-masking agents is a significant challenge in the food and pharmaceutical industries.[1][2][3][4] This guide focuses on this compound (DMDHE), a compound identified through a meticulous activity-guided fractionation of an organic solvent extract of Daemonorops draco resin.[1][2][5] Both in vivo sensory evaluations and in vitro cell-based assays have demonstrated the potent bitter-masking properties of DMDHE, particularly against the bitterness of quinine (B1679958).[1][2][3] The primary mechanism of action appears to involve the bitter taste receptor TAS2R14.[1][2][3]

Data Presentation: Quantitative Efficacy of DMDHE

The bitter-masking capability of DMDHE and its source extract have been quantified through rigorous sensory and cell-based experiments. The following tables summarize the key findings.

| Sample | Concentration | Bitterant | Concentration | Bitterness Reduction (%) | p-value | Source |

| D. draco resin extract (DD) | 500 ppm | Quinine | 10 ppm | 29.6 ± 6.30 | [1][3] | |

| DMDHE | 100 ppm | Quinine | 10 ppm | 14.8 ± 5.00 | < 0.01 | [1] |

| DD Fraction V | 30-50 ppm | Quinine | 10 ppm | 24.2 ± 5.19 | ≤ 0.001 | [1][2] |

| DD Fraction IX | 30-50 ppm | Quinine | 10 ppm | 17.4 ± 6.50 | ≤ 0.001 | [1][2] |

Table 1: Summary of Sensory Evaluation of Bitterness Reduction.

| Cell Line | Condition | Quinine Concentration | DD Concentration | Reduction in Proton Secretion (%) | p-value | Source |

| HGT-1 wt | Quinine + DD | 10 ppm | 100 ppm | 53.5 | < 0.05 | [1] |

| HGT-1 TAS2R14ko vs HGT-1 wt | DMDHE | - | - | 40.4 ± 9.32 (reduction in DMDHE effect) | [1][2][3] |

Table 2: Summary of In Vitro Cell-Based Assay Results.

Experimental Protocols

The identification and characterization of DMDHE involved a multi-step, activity-guided approach. The following are detailed methodologies for the key experiments.

Activity-Guided Fractionation

This process was central to isolating DMDHE from the crude resin of Daemonorops draco.

-

Initial Extraction: An organic solvent extract of the D. draco resin (DD) was prepared.[1][3]

-

Preparative Chromatography: The crude extract was subjected to preparative RP-18 high-performance liquid chromatography (HPLC) with UV detection to yield multiple fractions.[1][2][3]

-

Screening of Fractions: Each fraction was screened for its bitter-masking properties using both sensory evaluation and in vitro cell-based assays to identify the most potent fractions.[1][2][3]

-

Isolation and Identification: The most active fractions underwent further analytical chromatography (LC-HRMS/CAD/UV) and spectroscopic analysis (NMR) to isolate and elucidate the structure of the active compound, identified as DMDHE.[1][2][3]

-

Synthesis: For further testing and confirmation, DMDHE was synthesized on a gram-scale.[1][2]

Sensory Evaluation of Bitter-Masking Properties

-

Panelists: A trained sensory panel was utilized for all evaluations.

-

Test Substance: Quinine at a concentration of 10 ppm was used as the standard bitter compound.[1]

-

Procedure: A pairwise comparison test was employed. Panelists were asked to rate the bitterness of the quinine solution with and without the addition of the test compound (DMDHE or resin fractions) on a scale from 0 (not bitter) to 100 (very bitter).[1]

-

Data Analysis: The mean reduction in perceived bitterness was calculated and statistical significance was determined using appropriate statistical tests (e.g., t-test).[1]

In Vitro Cell-Based Bitter Response Assay

This assay provides a high-throughput method to screen for bitter-masking compounds by measuring a cellular response to bitter tastants.

-

Cell Line: Human gastric tumor (HGT-1) cells, which endogenously express bitter taste receptors (TAS2Rs), were used.[1][3]

-

Principle: The assay measures changes in TAS2R-dependent proton secretion as an indicator of cellular bitter response. Activation of TAS2Rs in HGT-1 cells leads to a quantifiable change in intracellular proton concentration.[1][3][6][7]

-

Protocol:

-

HGT-1 cells are seeded in a 96-well plate and cultured for 24 hours.[6]

-

Cells are then loaded with a pH-sensitive fluorescent dye (e.g., SNARF-1-AM) for 30 minutes.[6]

-

The cells are treated with the bitter compound (e.g., 10 ppm quinine) alone or in combination with the potential bitter-masking compound (e.g., DMDHE).[1][6]

-

Changes in intracellular pH are measured fluorometrically over a period of 10 minutes.[6]

-

A reduction in the quinine-induced proton secretion in the presence of the test compound indicates a bitter-masking effect.[1]

-

CRISPR-Cas9 Knockout of TAS2R14

To confirm the involvement of a specific bitter taste receptor, a CRISPR-Cas9 approach was used to create a knockout cell line.

-

Targeting: The TAS2R14 gene in HGT-1 cells was targeted for knockout.

-

Methodology:

-

Guide RNAs (gRNAs) specific to the TAS2R14 gene are designed and synthesized.

-

The gRNAs and Cas9 nuclease are delivered into HGT-1 cells, often using a lentiviral vector.

-

The Cas9 nuclease, guided by the gRNAs, creates a double-strand break in the TAS2R14 gene.

-

The cell's natural repair mechanism (non-homologous end joining) often results in insertions or deletions, leading to a non-functional gene.

-

Successfully knocked-out cell clones (HGT-1 TAS2R14ko) are selected and verified.

-

-

Functional Assay: The HGT-1 TAS2R14ko cells are then used in the cell-based bitter response assay to determine if the bitter-masking effect of DMDHE is diminished compared to the wild-type (wt) HGT-1 cells. A significant reduction in the masking effect in the knockout cells confirms the functional involvement of TAS2R14.[1][2][3]

Mandatory Visualizations

Bitter Taste Signaling Pathway (TAS2R14)

Caption: TAS2R14 signaling cascade initiated by a bitter compound and inhibited by DMDHE.

Experimental Workflow for DMDHE Discovery

Caption: Workflow for the discovery of DMDHE as a bitter-masking compound.

References

- 1. Bitter taste receptor TAS2R14 activation and G protein assembly by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TAS2R14 - Wikipedia [en.wikipedia.org]

- 3. Predicted structure and cell signaling of TAS2R14 reveal receptor hyper-flexibility for detecting diverse bitter tastes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Researchers discover how we perceive bitter taste | EurekAlert! [eurekalert.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

4'-Demethyl-3,9-dihydroeucomin: A Technical Guide to its Role as a Flavor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4'-Demethyl-3,9-dihydroeucomin (DMDHE), a naturally occurring homoisoflavonoid, and its emerging role as a significant flavor modulator. Primarily sourced from the resin of Daemonorops draco, DMDHE has been scientifically validated for its potent bitter-masking properties. This document consolidates the current scientific knowledge, presenting quantitative data on its efficacy, detailing the experimental protocols used for its characterization, and elucidating the underlying biochemical pathways. The information is intended to support researchers, scientists, and drug development professionals in exploring the potential applications of DMDHE in food, beverage, and pharmaceutical industries.

Introduction

Flavor perception is a complex sensory experience crucial for consumer acceptance of food, beverages, and oral pharmaceuticals. Unpleasant taste profiles, particularly bitterness, present a significant challenge in product formulation. Flavor modulators are substances that can alter the perception of taste without imparting a distinct flavor of their own, offering a valuable tool for improving palatability.[1]

This compound (DMDHE) is a homoisoflavonoid that has recently been identified as a potent natural bitter-masking agent.[2][3] Isolated from the resin of Daemonorops draco, also known as "Dragon's Blood," this compound has demonstrated a significant ability to reduce the perceived bitterness of certain compounds.[2][4] While the resin itself is described as having a warm, balsamic, and slightly sweet aroma, the specific sensory profile of isolated DMDHE is not extensively documented in scientific literature.[5][6][7] This guide will focus on the scientifically validated role of DMDHE as a bitter modulator.

Chemical Properties and Natural Occurrence

-

Chemical Name: this compound

-

Chemical Class: Homoisoflavonoid[8]

-

Molecular Formula: C₁₆H₁₄O₅[8]

-

Molecular Weight: 286.28 g/mol [8]

Role as a Flavor Modulator: Bitter-Masking Effects

The primary characterized role of DMDHE as a flavor modulator is its ability to mask bitterness. This has been demonstrated through both human sensory panel evaluations and in vitro cell-based assays.

Quantitative Data on Bitter-Masking Efficacy

The bitter-masking effect of DMDHE has been quantified against the bitter compound quinine. The data from sensory panels and cell-based assays are summarized below for clear comparison.

| Study Type | Test Compound | Concentration of DMDHE | Bitter Stimulus | Concentration of Bitter Stimulus | Observed Effect | Statistical Significance | Reference |

| Sensory Panel | This compound | 100 ppm | Quinine | 10 ppm | 14.8 ± 5.00% reduction in perceived bitterness | p < 0.01 | [2] |

| Sensory Panel | D. draco resin extract (DD) | 500 ppm | Quinine | 10 ppm | 29.6 ± 6.30% reduction in perceived bitterness | p ≤ 0.001 | [2][9] |

| In Vitro Cell-Based Assay (HGT-1 TAS2R14ko vs. HGT-1 wt) | This compound | Not specified | Quinine | Not specified | 40.4 ± 9.32% reduction in DMDHE-evoked bitter-masking effect in knockout cells | Not specified | [2][3] |

Mechanism of Action: Interaction with Taste Receptors

The sensation of bitterness is mediated by a family of G protein-coupled receptors known as taste 2 receptors (TAS2Rs).[5] Current research indicates that DMDHE exerts its bitter-masking effect through interaction with at least one of these receptors.

Functional studies involving CRISPR-Cas9 gene-editing technology have demonstrated the involvement of TAS2R14 in the bitter-masking activity of DMDHE.[2][3] In a cell-based assay, the knockout of the TAS2R14 gene in HGT-1 cells led to a significant reduction in the bitter-masking effect of DMDHE on quinine.[2][3] This suggests that DMDHE may act as an antagonist or a negative allosteric modulator of the TAS2R14 receptor.

Signaling Pathway of Bitter Taste Perception

The binding of a bitter agonist to a TAS2R initiates an intracellular signaling cascade. A simplified representation of this pathway is provided below.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of DMDHE's flavor-modulating properties.

Extraction and Isolation of DMDHE from Daemonorops draco

An activity-guided fractionation approach is employed to isolate DMDHE.[2]

Human Sensory Panel Evaluation

Sensory evaluations are conducted with trained panelists to quantify the perceived reduction in bitterness.[2]

-

Panelists: Trained sensory panelists.

-

Test Design: Pairwise comparison test.

-

Samples:

-

Control: Quinine solution (e.g., 10 ppm in water).

-

Test: Quinine solution (e.g., 10 ppm) with the addition of the test compound (e.g., DMDHE at 100 ppm).

-

-

Procedure: Panelists taste both samples and rate the perceived bitterness of each on a defined scale (e.g., 0-100, where 0 is not bitter and 100 is very bitter).

-

Data Analysis: The mean bitterness scores for the control and test samples are calculated and compared. The percentage reduction in bitterness is determined, and statistical significance is assessed using appropriate tests (e.g., t-test).

In Vitro Cell-Based Bitter Response Assay

Cell-based assays provide an objective measure of the interaction between a compound and a specific taste receptor. The assay described in the literature for DMDHE utilizes human gastric parietal cells (HGT-1), which endogenously express TAS2Rs, and measures the TAS2R-dependent proton secretion as an outcome of the cellular bitter response.[2][9]

-

Cell Line: Human gastric parietal cells (HGT-1).

-

Principle: Activation of TAS2Rs by a bitter agonist (e.g., quinine) triggers a signaling cascade that results in proton secretion, which can be measured as a change in intracellular pH. A bitter-masking compound is expected to inhibit this response.

-

Reagents:

-

HGT-1 cells

-

Bitter agonist (e.g., quinine)

-

Test compound (DMDHE)

-

pH-sensitive fluorescent dye (e.g., SNARF-1-AM)

-

-

Procedure:

-

HGT-1 cells are seeded in a multi-well plate.

-

Cells are loaded with a pH-sensitive fluorescent dye.

-

Cells are treated with the bitter agonist in the presence or absence of the test compound (DMDHE).

-

Changes in fluorescence, corresponding to changes in intracellular pH, are measured using a plate reader.

-

-

Data Analysis: The inhibition of the agonist-induced proton secretion by the test compound is calculated and compared to the response of the agonist alone.

Synthesis of this compound

For research and development purposes, a reliable synthetic route for DMDHE is essential. A gram-scale synthesis has been reported.[2]

A mixture of the precursor chromen in methanol (B129727) is added to 10% Palladium on carbon (Pd/C) under an argon atmosphere. The reaction is then degassed and charged with hydrogen gas. The mixture is heated and stirred under a hydrogen atmosphere for several hours. The reaction mixture is then filtered, and the filtrate is concentrated. The resulting residue is purified by silica (B1680970) gel column chromatography to yield pure DMDHE.[2]

Future Directions and Potential Applications

The characterization of this compound as a potent, naturally derived bitter-masking agent opens up significant opportunities in various industries.

-

Pharmaceuticals: DMDHE could be used to improve the palatability of bitter-tasting active pharmaceutical ingredients (APIs) in oral dosage forms, potentially improving patient compliance, especially in pediatric and geriatric populations.

-

Food and Beverage: In the food and beverage sector, DMDHE could be utilized to reduce the bitterness of functional ingredients such as plant-based proteins, high-intensity sweeteners, and certain vitamins and minerals, enabling the development of healthier and better-tasting products.

-

Further Research: While the bitter-masking properties of DMDHE are well-documented, its broader role as a flavor modulator warrants further investigation. Future research should focus on:

-

Determining the full sensory profile of pure DMDHE.

-

Investigating its effects on other taste modalities (sweet, sour, salty, and umami).

-

Screening its activity against the full panel of human TAS2Rs to understand its specificity.

-

Exploring potential synergistic effects with other flavor modulators.

-

Conclusion

This compound is a promising natural flavor modulator with scientifically validated efficacy as a bitter-masking agent. Its mechanism of action involves the modulation of the bitter taste receptor TAS2R14. The availability of quantitative data, detailed experimental protocols, and a synthetic route provides a solid foundation for its further exploration and application. As the demand for natural ingredients and healthier product formulations continues to grow, DMDHE stands out as a valuable tool for addressing the challenges of unpleasant taste in food, beverages, and pharmaceuticals. Further research into its broader flavor-modulating capabilities will undoubtedly expand its potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of 4′-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Homoisoflavonoid - Wikipedia [en.wikipedia.org]

- 4. bicoll-group.com [bicoll-group.com]

- 5. Dragons Blood Resin - Daemonorops Draco (8oz) - Indonesia | eBay [ebay.com]

- 6. apothecarysgarden.com [apothecarysgarden.com]

- 7. scents-of-earth.com [scents-of-earth.com]

- 8. Structural basis for perception of diverse chemical substances by T1r taste receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]

Unveiling the Therapeutic Potential of 4'-Demethyl-3,9-dihydroeucomin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Demethyl-3,9-dihydroeucomin (DMDHE) is a homoisoflavanone isolated from the resin of Daemonorops draco, commonly known as "dragon's blood."[1][2] This natural compound has recently garnered significant attention for its potent sensory-modulating properties, specifically its ability to mask bitter tastes. While the resin itself has a history of use in traditional medicine for purported anti-inflammatory and anticancerogenic effects, the direct therapeutic activities of its isolated constituents, such as DMDHE, are an emerging area of scientific investigation.[1][3] This technical guide provides an in-depth exploration of the current research on DMDHE, focusing on its established bitter-masking capabilities, the underlying molecular mechanisms, and the experimental frameworks used for its characterization. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic and commercial applications of this promising natural product.

Quantitative Data Summary

The primary therapeutic application of this compound (DMDHE) identified in the current body of research is its activity as a bitter-masking agent. The following table summarizes the key quantitative findings from sensory and cellular studies.

| Activity | Test Substance | Assay Type | Metric | Value | Notes | Source |

| Bitter-Masking | DMDHE | Human Sensory Panel | Reduction in Quinine (B1679958) Bitterness | 14.8 ± 5.00% | Compared to 10 ppm quinine alone. | [1][2] |

| Bitter-Masking | D. draco Extract (DD) | Human Sensory Panel | Reduction in Quinine Bitterness | 29.6 ± 6.30% | Extract concentration of 500 ppm against 10 ppm quinine. | [1][2] |

| Cellular Bitter Response | DMDHE | HGT-1 Cell-Based Assay | Reduction in Quinine-Evoked Proton Secretion | 296 ± 22.9% | DMDHE at 100 ppm against 10 ppm quinine. | [1] |

| Mechanistic Contribution | TAS2R14 Knockout | HGT-1 Cell-Based Assay | Reduction in DMDHE's Bitter-Masking Effect | 40.4 ± 9.32% | Demonstrates the involvement of the TAS2R14 receptor in DMDHE's mechanism of action. | [1][2] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to elucidate the bitter-masking properties of DMDHE.

Isolation and Synthesis of this compound

a. Extraction from Daemonorops draco Resin:

The resin of D. draco was ground and extracted with 95% ethanol. The resulting extract was filtered, and the solvent was removed. The residue was then solubilized in dichloromethane (B109758) and subjected to preparative reverse-phase C18 high-performance liquid chromatography (HPLC) and preparative silica (B1680970) gel chromatography to fractionate the components.[1][4][5]

b. Chemical Synthesis:

A gram-scale synthesis of DMDHE was also performed. This involved the hydrogenation of a chromen precursor using 10% Palladium on carbon (Pd/C) in methanol (B129727) under a hydrogen atmosphere. The reaction mixture was heated to 30°C and stirred for 12 hours. The product was then purified by silica gel column chromatography.[1][5]

In Vivo Human Sensory Analysis

A trained sensory panel was utilized to quantify the bitter-masking effect of DMDHE.

-

Test Setup: A pairwise comparison test was conducted.

-

Samples: Panelists were presented with two samples: a solution of 10 ppm quinine in water and a solution containing 10 ppm quinine mixed with the test compound (either the D. draco extract or purified DMDHE).

-

Evaluation: The perceived bitterness of the quinine solution with and without the test compound was rated, and the percentage reduction in bitterness was calculated.[1]

In Vitro Cell-Based Bitter Response Assay

This assay utilized the human gastric tumor cell line (HGT-1) as a surrogate model for studying bitter taste receptor activation.

-

Cell Line: HGT-1 cells, which endogenously express bitter taste receptors (TAS2Rs), including TAS2R14.[1][4]

-

Principle: Activation of TAS2Rs in HGT-1 cells by a bitter agonist (quinine) triggers intracellular signaling that results in proton secretion. This change in proton concentration can be measured to quantify the cellular response to bitterness.

-

Methodology:

-

HGT-1 cells were treated with 10 ppm quinine, which led to a measurable increase in proton secretion (a decrease in intracellular proton concentration).

-

To assess the masking effect, cells were co-incubated with 10 ppm quinine and DMDHE (at a concentration of 100 ppm).

-

The change in proton secretion was measured to determine the extent to which DMDHE could inhibit the quinine-induced response.[1]

-

Mechanistic Elucidation via CRISPR-Cas9 Knockout

To identify the specific molecular target of DMDHE, a CRISPR-Cas9 gene-editing approach was employed.

-

Target: The gene encoding the bitter taste receptor TAS2R14 was knocked out in HGT-1 cells (HGT-1 TAS2R14ko).

-

Rationale: TAS2R14 is a broadly tuned bitter receptor that is highly expressed in HGT-1 cells and is known to be activated by quinine.[1]

-

Procedure: The bitter-masking effect of DMDHE on the quinine-induced cellular response was compared between the wild-type HGT-1 cells and the HGT-1 TAS2R14ko cells.

-

Outcome: A significant reduction in the bitter-masking efficacy of DMDHE in the knockout cells indicated that TAS2R14 is a key receptor involved in its mechanism of action.[1][2]

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Molecular mechanism of DMDHE's bitter-masking action on the TAS2R14 signaling pathway.

Caption: Experimental workflow for the identification of DMDHE as a bitter-masking compound.

Discussion and Future Directions

The current body of scientific literature robustly supports the therapeutic potential of this compound as a natural bitter-masking agent. Its mechanism of action appears to be, at least in part, through the modulation of the TAS2R14 bitter taste receptor. This presents significant opportunities for the food, beverage, and pharmaceutical industries, where masking the unpleasant taste of active ingredients or healthy components is a persistent challenge.[6][7]

While the focus has been on its sensory properties, the traditional use of the source material, "dragon's blood" resin, for anti-inflammatory and anticancer purposes suggests that DMDHE and related homoisoflavonoids may possess a broader range of pharmacological activities.[1][3] Future research should aim to:

-

Screen for Additional Biological Activities: Conduct comprehensive in vitro and in vivo studies to evaluate the potential anti-inflammatory, anticancer, antioxidant, and other therapeutic effects of purified DMDHE.

-

Elucidate Broader Receptor Interactions: Investigate the interaction of DMDHE with other TAS2Rs and potentially other receptor families to understand its full pharmacological profile.

-

Pharmacokinetic and Toxicological Studies: Determine the absorption, distribution, metabolism, excretion (ADME), and safety profile of DMDHE to support its development for human use.

References

- 1. Identification of 4′-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of this compound as a Bitter-Masking Compound from the Resin of Daemonorops draco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. bicoll-group.com [bicoll-group.com]

- 6. bicoll-group.com [bicoll-group.com]

- 7. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]

Methodological & Application

Protocol for 4'-Demethyl-3,9-dihydroeucomin Extraction from Plant Material

Application Notes

Introduction

4'-Demethyl-3,9-dihydroeucomin (DMDHE) is a homoisoflavonoid that has garnered significant interest, particularly for its potent bitter-masking properties.[1][2] This compound has been identified as a key active ingredient in the resin of Daemonorops draco, commonly known as "Dragon's Blood," where it effectively reduces the bitterness of compounds like quinine (B1679958).[1][3] The ability to modulate taste perception makes DMDHE a valuable molecule for the food, beverage, and pharmaceutical industries. Beyond taste modulation, homoisoflavonoids as a class are known for a variety of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects, suggesting a broader potential for DMDHE in drug development.

This document provides a comprehensive protocol for the extraction and purification of DMDHE from plant materials. It is intended for researchers, scientists, and drug development professionals. The primary documented source of DMDHE is the resin of Daemonorops draco. However, related homoisoflavonoids are also found in the bulbs of plants from the Asparagaceae family, particularly in the genera Eucomis and Muscari. The protocols provided herein are detailed for Daemonorops draco and can be adapted for other potential plant sources.

Overview of Extraction Methodologies

The selection of an appropriate extraction method is critical to maximizing the yield and purity of DMDHE. Several techniques can be employed, ranging from traditional to modern methods:

-

Maceration: This is a simple and widely used technique involving the soaking of plant material in a solvent for a specified period. It is straightforward but can be time-consuming and may result in lower yields compared to other methods.

-

Soxhlet Extraction: A continuous extraction method that uses a smaller volume of solvent compared to maceration. The repeated cycling of fresh, hot solvent enhances extraction efficiency. However, the prolonged exposure to heat can potentially degrade thermolabile compounds.

-

Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls facilitates their disruption and enhances solvent penetration, leading to higher extraction efficiency in a shorter time and at lower temperatures.

The choice of method will depend on the specific plant material, available equipment, and desired scale of extraction. For DMDHE, a combination of initial solvent extraction followed by liquid-liquid partitioning and chromatographic purification is typically employed.

Data Presentation

The following table summarizes the quantitative data available for the extraction and activity of this compound.

| Plant Source | Plant Part | Extraction Method | Compound/Extract | Yield/Concentration | Bioactivity | Reference |

| Daemonorops draco | Resin | Ethanol (B145695) Extraction & Chromatographic Purification | This compound (DMDHE) | Not specified in literature | Decreased sensory bitterness of quinine by 14.8 ± 5.00% at 100 ppm. | [3] |

| Daemonorops draco | Resin | Organic Solvent Extraction | Crude Extract (DD) | Not specified in literature | -29.6 ± 6.30% mean bitter-masking effect on 10 ppm quinine at 500 ppm. | [1][3] |

| Muscari comosum | Bulbs | Methanol (B129727):Water (70:30 v/v) | Crude Extract | 7.83% | Contains a mixture of phenolics and flavonoids with antioxidant activity. | [2] |

| Muscari comosum | Bulbs | Methanol:Water (50:50 v/v) | Crude Extract | Not specified in literature | Contains a mixture of phenolics and flavonoids with antioxidant activity. | [2] |

| Muscari comosum | Bulbs | Water | Crude Extract | 10.22% | Contains a mixture of phenolics and flavonoids with antioxidant activity. | [2] |

Experimental Protocols

Protocol 1: Extraction of DMDHE from Daemonorops draco Resin

This protocol is based on the successful isolation of DMDHE from the resin of Daemonorops draco.[1]

1. Materials and Equipment:

-

Dried resin of Daemonorops draco

-

Grinder or mortar and pestle

-

95% Ethanol

-

n-Hexane

-

Ethyl acetate (B1210297)

-

Rotary evaporator

-

Filtration apparatus (e.g., filter paper, Buchner funnel)

-

Solid-phase material (e.g., Celite)

-

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

2. Procedure:

-

Step 1: Sample Preparation

-

Grind 300 g of the dried Daemonorops draco resin into a fine powder.[1]

-

-

Step 2: Initial Ethanol Extraction

-

Extract the powdered resin with 95% ethanol. The volume of ethanol should be sufficient to fully immerse the powder.

-

Allow the extraction to proceed, followed by filtration to remove solid particles.[1]

-

-

Step 3: Solvent Removal and Liquid-Liquid Partitioning

-

Remove the ethanol from the filtrate using a rotary evaporator to obtain a concentrated residue.[1]

-

Solubilize the residue in dichloromethane.[1]

-

Load the dichloromethane solution onto a solid-phase material.[1]

-

Sequentially elute the loaded material with n-hexane and then with ethyl acetate to perform a preliminary fractionation.[1]

-

-

Step 4: Purification by Preparative RP-HPLC

-

The ethyl acetate fraction, which is enriched with DMDHE, is then subjected to preparative RP-18 HPLC for final purification.[1]

-

The separation is typically guided by monitoring the eluent with a UV detector and collecting fractions. The fractions are then analyzed for the presence and purity of DMDHE.

-

Protocol 2: General Protocol for Homoisoflavonoid Extraction from Plant Bulbs (e.g., Eucomis or Muscari species)

This is a general protocol that can be adapted for the extraction of homoisoflavonoids, including potentially DMDHE, from the bulbs of plants like Eucomis or Muscari.

1. Materials and Equipment:

-

Fresh or dried plant bulbs

-

Blender or grinder

-

Methanol or Ethanol (absolute or aqueous solutions)

-

Ethyl acetate

-

n-Hexane

-

Rotary evaporator

-

Separatory funnel

-

Silica (B1680970) gel for column chromatography

-

Analytical and/or preparative HPLC system

2. Procedure:

-

Step 1: Sample Preparation

-

Wash the plant bulbs thoroughly to remove any soil and debris.

-

Slice the bulbs and then homogenize them in a blender or grind them into a powder if dried.

-

-

Step 2: Solvent Extraction (Maceration or UAE)

-

Maceration: Submerge the prepared bulb material in a suitable solvent (e.g., 80% methanol or ethanol) in a sealed container. Allow to stand at room temperature for 24-72 hours with occasional agitation.

-

Ultrasound-Assisted Extraction (UAE): Place the bulb material in a flask with the chosen solvent and immerse it in an ultrasonic bath. Sonicate for 30-60 minutes.

-

After extraction, filter the mixture to separate the extract from the solid plant residue.

-

-

Step 3: Solvent Partitioning

-

Concentrate the filtrate using a rotary evaporator.

-

Resuspend the concentrated extract in water and perform liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, followed by ethyl acetate). The homoisoflavonoids are typically enriched in the ethyl acetate fraction.

-

-

Step 4: Chromatographic Purification

-

Subject the ethyl acetate fraction to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate to separate the different classes of compounds.

-

Further purify the fractions containing the desired homoisoflavonoids using preparative HPLC.

-

Visualizations

Experimental Workflow for DMDHE Extraction

References

- 1. A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muscari comosum L. Bulb Extracts Modulate Oxidative Stress and Redox Signaling in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparative HPLC Purification of 4'-Demethyl-3,9-dihydroeucomin

Abstract

This document provides a detailed methodology for the purification of 4'-Demethyl-3,9-dihydroeucomin, a homoisoflavonoid, from a crude plant resin extract using preparative High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers, scientists, and professionals in the field of natural product chemistry and drug development. It outlines the complete workflow, from the initial extraction of the raw material to the final analysis of the purified compound. The provided tables summarize the quantitative data related to the purification process, and diagrams created using Graphviz illustrate the key experimental and logical workflows.

Introduction

This compound is a homoisoflavonoid that has garnered interest for its potential biological activities. Its isolation from complex natural sources, such as plant resins, necessitates a robust and efficient purification strategy. Preparative HPLC is a powerful technique for isolating specific compounds from complex mixtures with high purity and is particularly well-suited for the purification of flavonoids and related phenolic compounds.[1] This application note details a preparative reversed-phase HPLC method for the purification of this compound.

Experimental Protocols

2.1. Crude Extract Preparation from Daemonorops draco Resin

The initial step involves the extraction of the target compound from its natural source. Daemonorops draco resin, commonly known as "Dragon's Blood," is a known source of this compound.[2][3]

Protocol:

-

Grinding: 100 g of dried Daemonorops draco resin is finely ground to a powder to increase the surface area for extraction.

-

Maceration: The powdered resin is macerated with 500 mL of 96% ethanol (B145695) at room temperature for 24 hours with occasional stirring.[4]

-

Filtration: The mixture is filtered through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Concentration: The ethanol is removed from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a concentrated crude extract.

-

Drying: The concentrated extract is then dried completely in a vacuum oven to obtain the crude resin extract.

2.2. Preparative HPLC Purification

The crude extract is subjected to preparative HPLC for the isolation of this compound. The method development for preparative scale separations often begins at the analytical scale to determine the optimal separation conditions before scaling up.[5]

Protocol:

-

Sample Preparation: A 50 mg/mL stock solution of the crude resin extract is prepared by dissolving it in the initial mobile phase composition. The solution is then filtered through a 0.45 µm syringe filter to remove any particulate matter.

-

Chromatographic Conditions:

-

Instrument: A preparative HPLC system equipped with a binary pump, an autosampler, a fraction collector, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 20 mm, 5 µm particle size) is used for the separation.

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Elution Mode: A gradient elution is employed for optimal separation.

-

Flow Rate: The flow rate is set according to the column dimensions, typically in the range of 15-25 mL/min for a 20 mm i.d. column.

-

Detection: The elution of compounds is monitored at a wavelength of 280 nm.

-

Injection Volume: The injection volume is optimized based on the column loading capacity, typically ranging from 500 µL to 5 mL depending on the sample concentration.

-

-

Fraction Collection: Fractions are collected based on the elution profile, with the fraction corresponding to the peak of this compound being collected.

-

Post-Purification Processing: The collected fractions containing the target compound are combined, and the organic solvent is removed under reduced pressure. The remaining aqueous solution can be freeze-dried to obtain the purified this compound as a solid.

2.3. Purity Analysis by Analytical HPLC

The purity of the final product is assessed using analytical HPLC.

Protocol:

-

Sample Preparation: A 1 mg/mL solution of the purified this compound is prepared in methanol.

-

Chromatographic Conditions:

-

Instrument: An analytical HPLC system with a UV-Vis or DAD detector.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Elution Mode: A gradient elution is used to ensure good separation and peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: 280 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: The purity is determined by calculating the peak area percentage of this compound relative to the total peak area in the chromatogram.

Data Presentation

The following tables summarize the quantitative data obtained during the purification process.

Table 1: Preparative HPLC Operating Parameters

| Parameter | Value |

| Column | C18, 250 x 20 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 30-70% B over 40 min |

| Flow Rate | 20 mL/min |

| Detection Wavelength | 280 nm |

| Injection Volume | 2 mL |

| Sample Concentration | 50 mg/mL |

Table 2: Purification Summary for this compound

| Purification Step | Starting Material (mg) | Final Product (mg) | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) |

| Preparative HPLC | 100 (Crude Extract) | 8.5 | ~5-10 | >98 | 85 |

Note: The initial purity is an estimation based on typical flavonoid content in crude extracts. The final purity and recovery yield are representative values for a successful preparative HPLC purification.

Mandatory Visualization

Diagram 1: Experimental Workflow for Purification

Caption: Workflow for the purification of this compound.

Diagram 2: Logical Relationship of Method Development

Caption: Logical flow for preparative HPLC method development.

References

- 1. lcms.cz [lcms.cz]

- 2. Identification of this compound as a Bitter-Masking Compound from the Resin of Daemonorops draco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of 4′-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemical Screening and Emulgel Formulation of Jernang Resin Extract (Daemonorops Draco (Willd) Blume) | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 5. benchchem.com [benchchem.com]